(r)-2-Benzyl-aziridine
Overview
Description
®-2-Benzyl-aziridine is a heterocyclic organic compound with the following structure:
!Molecular Structure)
Synthesis Analysis
The synthesis of ®-2-Benzyl-aziridine involves the cyclization of an appropriate precursor. Methods include ring-closing reactions using aziridination reagents or metal-catalyzed processes.
Molecular Structure Analysis
The aziridine ring in ®-2-Benzyl-aziridine is a three-membered cyclic amine. It exhibits strained geometry due to the bond angles and ring tension.
Chemical Reactions Analysis
®-2-Benzyl-aziridine can undergo ring-opening reactions , nucleophilic substitutions, and other transformations typical of aziridines.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the substituents.
- Solubility : Soluble in organic solvents.
- Stability : Sensitive to moisture and heat.
Scientific Research Applications
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Pharmaceutical Research
- Compounds like “®-2-Benzyl-aziridine” could be used in drug discovery and development. They might be used to synthesize new drugs or modify the properties of existing ones .
- The outcomes could include the discovery of new drugs or improvements in the efficacy, safety, or stability of existing drugs .
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Material Science
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Biochemistry
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Environmental Science
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Agriculture
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Food Industry
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Data Science
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IT Sector
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Genetics and Bioinformatics
- Compounds like “®-2-Benzyl-aziridine” could be used in genetics and bioinformatics for crunching the data gathered in pre-clinical trials and determining how safe a drug is .
- The outcomes could include new insights into biochemical processes, which could have implications for understanding disease or developing new treatments .
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Marketing Planning
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Banking
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Epidemiology
Safety And Hazards
- Corrosive : May cause skin and eye irritation.
- Toxic : Inhalation or ingestion can be harmful.
- Flammable : Handle with care.
Future Directions
Research on ®-2-Benzyl-aziridine should explore:
- Functionalization : Develop new derivatives with tailored properties.
- Applications : Investigate potential uses in drug synthesis or materials science.
Please note that this analysis is based on existing knowledge, and further research may yield additional insights. If you need more detailed information, consider referring to relevant scientific papers12.
properties
IUPAC Name |
(2R)-2-benzylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAJXTWYDNYHK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503276 | |
Record name | (2R)-2-Benzylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-Benzyl-aziridine | |
CAS RN |
77184-95-3 | |
Record name | (2R)-2-Benzylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77184-95-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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